molecular formula C18H14BrN3O2S B2988509 3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 442556-28-7

3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2988509
CAS RN: 442556-28-7
M. Wt: 416.29
InChI Key: DCTVMCKJASCXLB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name and related compounds. It likely contains a thieno[2,3-b]quinoline core, which is a bicyclic system with a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a quinoline (a bicyclic system with a benzene ring fused to a pyridine ring). The compound also has an amide group (-CONH2) and a bromophenyl group (a benzene ring with a bromine atom attached), among other functional groups .

Scientific Research Applications

Anticancer Activity

Thieno[2,3-b]quinoline derivatives have been extensively studied for their anticancer properties. The presence of the 3-amino group and the 4-bromophenyl moiety in the compound’s structure suggests potential activity against various cancer cell lines. These compounds can interact with different enzymes and receptors, such as tyrosine kinases and HDM2 ubiquitin ligase, which are involved in apoptosis, DNA repair, and cell cycle arrest .

Antifungal Applications

The structural similarity of the compound to thiazole-based antifungal agents implies potential antifungal activity. Thiazole derivatives have shown significant efficacy against fungal strains like Candida albicans and Aspergillus niger, suggesting that the compound could be synthesized into derivatives with potent antifungal properties .

Suzuki–Miyaura Cross-Coupling

The bromophenyl group in the compound’s structure makes it a potential candidate for use in Suzuki–Miyaura cross-coupling reactions. This reaction is a widely applied method for forming carbon–carbon bonds in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Neuroprotective Agent

Given the thiazole ring’s presence in Vitamin B1 (thiamine), which plays a crucial role in the nervous system’s functioning, derivatives of this compound could potentially exhibit neuroprotective activities. This application could be particularly relevant in the treatment of neurodegenerative diseases .

Antimicrobial and Antibacterial Properties

Compounds with a thiazole core have been reported to possess antimicrobial and antibacterial activities. The compound could be modified to enhance these properties, leading to the development of new antimicrobial drugs with potentially lesser side effects .

Anti-inflammatory and Analgesic Effects

Thiazole derivatives are known for their anti-inflammatory and analgesic activities. The compound’s structural features suggest that it could be developed into a drug molecule that provides pain relief and reduces inflammation, which could be beneficial in conditions like arthritis .

Future Directions

The future directions for this compound could involve further studies on its synthesis, characterization, and evaluation of its biological activities. Given the promising results of related compounds, it could be worthwhile to explore its potential as a chemotherapeutic agent .

properties

IUPAC Name

3-amino-N-(4-bromophenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2S/c19-9-4-6-10(7-5-9)21-17(24)16-15(20)12-8-11-13(22-18(12)25-16)2-1-3-14(11)23/h4-8H,1-3,20H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTVMCKJASCXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)Br)N)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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